REACTION_CXSMILES
|
N#N.Br[C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([F:14])=[CH:6][CH:5]=1.C([Li])CCC.[B:20](OCC)([O:24]CC)[O:21]CC>CCCCCC.O1CCCC1>[F:14][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([B:20]([OH:24])[OH:21])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Name
|
monoaryl and diaryl boronic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −70° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred at −70° C. for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (twice)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Type
|
CUSTOM
|
Details
|
to give an off-white powder, 1.97 g (51%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |